Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting promising anticancer activity. It demonstrated strong inhibitory activity against class I HDAC isoforms and human myelodysplastic syndrome cell lines. []
Relevance: While structurally distinct from 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, this compound shares the presence of a benzamide moiety and a fluorine-substituted phenyl ring, indicating a potential area of structural similarity and a common chemical class within a broader research context. []
Compound Description: M100907 is a potent and selective 5-Hydroxytryptamine2A (5-HT2A) receptor antagonist. Studies demonstrate its ability to attenuate impulsivity in animal models, highlighting its potential as a therapeutic target for impulsivity disorders. []
Relevance: This compound shares a striking structural resemblance with 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. Both compounds feature a 4-fluorophenylethyl substituted piperidine core. The difference lies in the substituent at the piperidine nitrogen. While the target compound possesses a 4-chlorobenzamide group, M100907 features a α-(2,3-dimethoxyphenyl)methanol moiety. []
Compound Description: This compound is an enantiomer of M100907, a potent and selective 5-HT2A receptor antagonist. While specific biological activities are not detailed in the provided abstract, its structural similarity to M100907 suggests potential for similar pharmacological properties. []
Relevance: Similar to M100907, this compound shares a close structural relationship with 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, differing only in the substitution at the piperidine nitrogen and the stereochemistry at the alpha-carbon. []
1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines
Compound Description: These compounds, particularly GBR 12909 and 12935, are recognized as potent dopamine transporter (DAT) inhibitors. They exhibit influence on neurotransmitter reuptake, particularly affecting dopamine and norepinephrine transporters. []
Relevance: Although these compounds replace the piperidine ring of 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide with a piperazine ring, the shared 2-[bis(4-fluorophenyl)methoxy]ethyl moiety and the general structural similarity position them as related compounds. This suggests that modifying the heterocyclic core while retaining key substituents can impact DAT affinity and selectivity. []
Compound Description: This compound series represents a broader structural class encompassing GBR 12909 and 12935. These compounds exhibit varying degrees of affinity and selectivity for monoamine neurotransmitter transporters, specifically targeting dopamine, norepinephrine, and serotonin transporters. []
Relevance: This compound class emphasizes the importance of the N-[2-(bisarylmethoxy)ethyl] moiety and the phenylpropyl substituent for transporter binding. Variations within these structural features significantly impact transporter selectivity and potency for neurotransmitter reuptake inhibition, providing insights for developing compounds with tailored pharmacological profiles. []
Compound Description: This compound exhibits high affinity and selectivity for the DAT, acting as a potent inhibitor of dopamine reuptake. Notably, it demonstrates significantly lower affinity for the muscarinic-1 site compared to benztropine, highlighting its potential for reduced side effects. []
Relevance: While incorporating a distinct azabicyclo[3.2.1]octane core, this compound shares the crucial 2-[bis-(4-fluorophenyl)methoxy]ethyl moiety with 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. This structural similarity underscores the significance of this moiety for DAT binding and suggests that different core structures can accommodate it while retaining high affinity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.